molecular formula C19H25ClN2O5 B2700129 ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate CAS No. 1903916-45-9

ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2700129
CAS No.: 1903916-45-9
M. Wt: 396.87
InChI Key: AWRYZFNZMPIFFK-UHFFFAOYSA-N
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Description

Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nicotinoyl moiety, and a tetrahydro-2H-pyran-4-yl group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chloro-6-hydroxynicotinic acid with tetrahydro-2H-pyran-4-ol under acidic conditions to form the tetrahydropyranyl ether. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tetrahydropyranyl group can be oxidized to form a lactone.

    Reduction: The nicotinoyl moiety can be reduced to form a dihydropyridine derivative.

    Substitution: The chlorine atom on the nicotinoyl ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) are commonly used.

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted nicotinoyl derivatives.

Scientific Research Applications

Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Ethyl 1-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperidine-4-carboxylate can be compared with similar compounds like:

    Ethyl nicotinate: Lacks the piperidine and tetrahydropyranyl groups, making it less versatile.

    Piperidine-4-carboxylate derivatives: May have different substituents on the piperidine ring, affecting their reactivity and applications.

    Tetrahydropyranyl ethers: Often used as protecting groups in organic synthesis but lack the nicotinoyl and piperidine functionalities.

The unique combination of functional

Properties

IUPAC Name

ethyl 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5/c1-2-26-19(24)13-3-7-22(8-4-13)18(23)14-11-16(20)17(21-12-14)27-15-5-9-25-10-6-15/h11-13,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRYZFNZMPIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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